N-[4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl]-2-methoxybenzamide
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Overview
Description
N-[4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl]-2-methoxybenzamide is a complex organic compound known for its diverse applications in various fields. This compound is characterized by its unique chemical structure, which includes a sulfonyl group, an anilino group, and a methoxybenzamide moiety. It is widely used in scientific research and industrial applications due to its unique properties.
Preparation Methods
The synthesis of N-[4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl]-2-methoxybenzamide typically involves several steps. The process begins with the introduction of the sulfonyl group to the aniline derivative, followed by the coupling of this intermediate with 2-methoxybenzamide. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .
Chemical Reactions Analysis
N-[4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy and anilino groups can undergo nucleophilic substitution reactions, often using reagents like halides or alkoxides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and acids.
Scientific Research Applications
N-[4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl]-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl]-2-methoxybenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The methoxybenzamide moiety may interact with cellular receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
N-[4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl]-2-methoxybenzamide can be compared with other similar compounds, such as:
N-{4-[(2,4-dimethylanilino)sulfonyl]phenyl}-2-methoxybenzamide: This compound has a similar structure but with methyl groups instead of methoxy groups, leading to different chemical and biological properties.
N-{4-[(2,4-dimethoxyanilino)sulfonyl]phenyl}-2-ethoxybenzamide: The ethoxy group in place of the methoxy group can alter the compound’s reactivity and solubility.
N-{4-[(2,4-dimethoxyanilino)sulfonyl]phenyl}-2-hydroxybenzamide: The presence of a hydroxy group can significantly change the compound’s hydrogen bonding and interaction with biological targets.
Properties
Molecular Formula |
C22H22N2O6S |
---|---|
Molecular Weight |
442.5g/mol |
IUPAC Name |
N-[4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C22H22N2O6S/c1-28-16-10-13-19(21(14-16)30-3)24-31(26,27)17-11-8-15(9-12-17)23-22(25)18-6-4-5-7-20(18)29-2/h4-14,24H,1-3H3,(H,23,25) |
InChI Key |
KFPHNZCUIPRPFN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC)OC |
Origin of Product |
United States |
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